
N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in various diseases. In cancer research, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, this compound inhibits the activity of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disorder research, this compound reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound induces apoptosis and suppresses cell proliferation in cancer cells. In inflammation research, this compound reduces the production of inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. In neurodegenerative disorder research, this compound reduces oxidative stress and inflammation, which are major factors in the progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its specificity for certain enzymes and signaling pathways, which allows for targeted research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its potential toxicity and develop strategies to minimize any adverse effects. Additionally, research can focus on optimizing the synthesis method to increase yield and purity of the compound. Finally, research can explore the potential of this compound as a lead compound for the development of new drugs with similar mechanisms of action.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide involves the reaction of 3-formylindole with benzylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through recrystallization. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-benzyl-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-13-15-11-20(17-9-5-4-8-16(15)17)12-18(22)19-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHKEJKUUXXBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97955-89-0 |
Source


|
| Record name | Aldehyde resin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


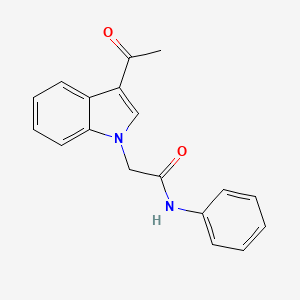
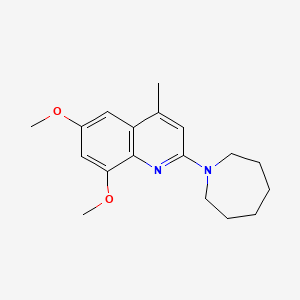
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B5750217.png)

![5-[(5-ethyl-2-thienyl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5750234.png)
![ethyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5750246.png)
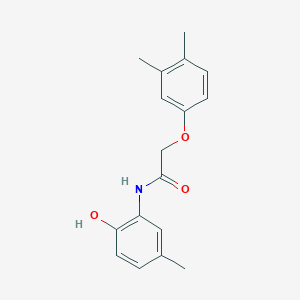
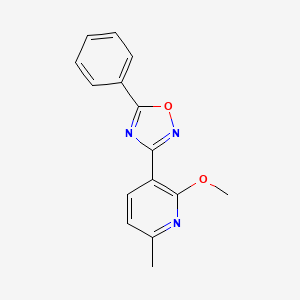
![N,N'-[1,4-phenylenebis(methylene)]di(2-furamide)](/img/structure/B5750265.png)
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)
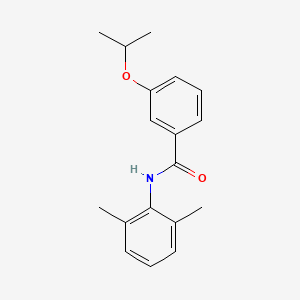
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5750286.png)
![2-[(4-chlorophenyl)thio]-N-methylacetamide](/img/structure/B5750293.png)